Cas no 939986-88-6 (1-(3-chloroquinoxalin-2-yl)piperidine-4-carboxylic Acid)

1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a quinoxaline core substituted with a chloro group and a piperidine-4-carboxylic acid moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloroquinoxaline component enhances electrophilic properties, facilitating further functionalization, while the piperidine-carboxylic acid group offers versatility for derivatization or salt formation. Its balanced lipophilicity and polarity contribute to favorable solubility profiles, aiding in formulation development. The compound’s rigid scaffold is advantageous for designing biologically active molecules, particularly in kinase inhibition or antimicrobial applications. High purity and stability under standard conditions ensure reliable performance in research and industrial processes.
1-(3-chloroquinoxalin-2-yl)piperidine-4-carboxylic Acid structure
939986-88-6 structure
Product Name:1-(3-chloroquinoxalin-2-yl)piperidine-4-carboxylic Acid
CAS No:939986-88-6
MF:C14H14ClN3O2
MW:291.732861995697
CID:1982671
PubChem ID:45786618
Update Time:2025-06-30

1-(3-chloroquinoxalin-2-yl)piperidine-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chloroquinoxalin-2-yl)piperidine-4-carboxylic acid
    • MolPort-008-330-944
    • BBL006341
    • SBB074713
    • STK903267
    • AK-52419
    • KB-08710
    • 1-(3-CHLORO-QUINOXALIN-2-YL)-PIPERIDINE-4-CARBOXYLIC ACID
    • 939986-88-6
    • 1-(3-chloroquinoxalin-2-yl)piperidine-4-carboxylicacid
    • DTXSID70671382
    • 1-(3-Chloro-quinoxalin-2-yl)-piperidine-4-carboxylic acid, 98+% C14H14ClN3O2, MW: 291.73
    • AKOS005654244
    • CS-0363500
    • DB-300560
    • 1-(3-chloroquinoxalin-2-yl)piperidine-4-carboxylic Acid
    • MDL: MFCD09607862
    • Inchi: 1S/C14H14ClN3O2/c15-12-13(17-11-4-2-1-3-10(11)16-12)18-7-5-9(6-8-18)14(19)20/h1-4,9H,5-8H2,(H,19,20)
    • InChI Key: KQYNFVSYNSPJEG-UHFFFAOYSA-N
    • SMILES: ClC1C(=NC2C=CC=CC=2N=1)N1CCC(C(=O)O)CC1

Computed Properties

  • Exact Mass: 291.077
  • Monoisotopic Mass: 291.077
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.3A^2
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.412

1-(3-chloroquinoxalin-2-yl)piperidine-4-carboxylic Acid Pricemore >>

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Additional information on 1-(3-chloroquinoxalin-2-yl)piperidine-4-carboxylic Acid

1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic Acid: A Promising Scaffold for Targeted Drug Development

1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic Acid, with the chemical identifier CAS 939986-88-6, represents a novel class of small-molecule compounds that have garnered significant attention in the field of medicinal chemistry. This compound is structurally characterized by the integration of a quinoxaline core with a piperidine ring, which is further functionalized with a carboxylic acid group. The quinoxaline scaffold, known for its diverse biological activities, is modified through the introduction of a chloro substituent at the 3-position, enhancing its potential for molecular interactions with specific biological targets. Recent advances in computational modeling and high-throughput screening have positioned this compound as a promising lead candidate for the development of therapeutics targeting oncogenic pathways and inflammatory diseases.

The molecular architecture of 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic Acid combines the planar aromaticity of the quinoxaline ring with the flexible conformational properties of the piperidine moiety. This hybrid structure allows for the formation of hydrogen bonds and hydrophobic interactions, which are critical for modulating the activity of protein targets such as kinases and transcription factors. Studies published in 2023 have demonstrated that this compound exhibits selective inhibition of the PI3K/AKT/mTOR signaling pathway, a key driver in cancer progression. The chloro substitution at the quinoxaline ring is hypothesized to enhance the compound's binding affinity by stabilizing the transition state during enzymatic catalysis.

Recent experimental data from preclinical models highlight the therapeutic potential of 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic Acid in treating solid tumors. In vitro assays have shown its ability to induce apoptosis in human breast cancer cells (MCF-7) and suppress the proliferation of glioblastoma cells (U87-MG). Additionally, in vivo studies in murine models have reported a significant reduction in tumor volume following treatment with this compound, suggesting its potential as an antineoplastic agent. The compound's mechanism of action is currently under investigation, with a focus on its ability to disrupt the interaction between the PI3K subunit and its regulatory partner, thereby inhibiting downstream signaling cascades.

Structural modifications of 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic Acid are being explored to optimize its pharmacokinetic properties. Researchers are evaluating the impact of substituents on the piperidine ring, such as the introduction of hydroxyl or methoxy groups, to enhance solubility and metabolic stability. Computational simulations have predicted that such modifications could improve the compound's half-life in vivo and reduce off-target effects. Furthermore, efforts are underway to develop analogs with enhanced selectivity for specific kinase isoforms, which could minimize toxicity to healthy tissues.

Despite its promising profile, challenges remain in the development of 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic Acid as a therapeutic agent. One major concern is its potential for drug resistance, which could arise due to the activation of compensatory pathways in cancer cells. Ongoing research is focused on combination therapies that pair this compound with other agents, such as PARP inhibitors or immune checkpoint blockers, to overcome resistance mechanisms. Additionally, the compound's safety profile requires further evaluation, particularly in long-term toxicity studies to ensure its suitability for clinical translation.

The discovery of 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic Acid underscores the importance of scaffold diversity in drug design. Its quinoxaline-based structure provides a versatile platform for the development of targeted therapeutics, with applications extending beyond oncology to include the treatment of neurodegenerative disorders and autoimmune conditions. As research continues to unravel its molecular mechanisms and optimize its properties, this compound may represent a transformative advance in the field of medicinal chemistry.

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